1,6-bis(hydroxymethyl)-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Overview
Description
1,6-bis(hydroxymethyl)-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes hydroxymethyl groups and methyl substitutions, making it a significant molecule in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(hydroxymethyl)-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are often mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,6-bis(hydroxymethyl)-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents are used.
Major Products
The major products formed from these reactions include various substituted imidazoles, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,6-bis(hydroxymethyl)-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the production of polymers, dyes, and other functional materials
Mechanism of Action
The mechanism of action of 1,6-bis(hydroxymethyl)-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl groups and imidazole ring allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its effects on cellular pathways and enzyme activities are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.
Benzimidazole: Known for its use in antifungal and antiparasitic drugs.
Thiazole: Another heterocyclic compound with significant biological activities
Uniqueness
1,6-bis(hydroxymethyl)-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione stands out due to its unique combination of hydroxymethyl and methyl groups, which confer specific chemical reactivity and biological properties.
Properties
Molecular Formula |
C8H14N4O4 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3,4-bis(hydroxymethyl)-1,6-dimethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C8H14N4O4/c1-9-5-6(11(3-13)7(9)15)12(4-14)8(16)10(5)2/h5-6,13-14H,3-4H2,1-2H3 |
InChI Key |
JNBHLBWXKUXXSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(N(C1=O)CO)N(C(=O)N2C)CO |
Origin of Product |
United States |
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